

# Unraveling "Corrigen": A Multifaceted Identity in the Biomedical Sphere

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Corrigen |           |
| Cat. No.:            | B1204904 | Get Quote |

An in-depth assessment of the biological entity "**Corrigen**" reveals a complex landscape, with the name attributed to several distinct and unrelated entities within the biomedical and pharmaceutical fields. This ambiguity makes a singular analysis of "**Corrigen**'s biological activity" challenging without further specificity. The name appears in contexts ranging from a pharmacogenomics program to a synonym for a potent cardiac glycoside and a biopharmaceutical company's cancer therapy platform.

# The "Corigen® Medication Safety Program"

One prominent entity is the Corigen® Medication Safety Program, a service provided by Coriell Life Sciences. This program utilizes pharmacogenomics, the study of how genes affect a person's response to drugs, to offer personalized medicine solutions.[1] Through DNA analysis from a saliva sample, the program aims to tailor medical prescriptions to an individual's unique genetic makeup, lifestyle, and existing medical conditions.[1] This approach helps healthcare providers select the most effective medications and dosages, potentially minimizing adverse reactions and improving therapeutic outcomes.[1] It is not a therapeutic agent itself but a tool to optimize the use of other medications.

# "Corrigen" as a Chemical Synonym

In the realm of chemical compounds, "**Corrigen**" is listed as a synonym for Oleandrin, a toxic cardiac glycoside found in the oleander plant (Nerium oleander).[2] The primary mechanism of action for Oleandrin is the inhibition of the Na+,K+-ATPase enzyme.[2] This inhibition leads to



an increase in intracellular calcium, which can have profound effects on heart muscle and is the basis for its toxicity, causing both gastrointestinal and severe cardiac effects.

# "CoRegen" and a Novel Cancer Treatment Platform

CoRegen is a biopharmaceutical company focused on developing innovative treatments for aggressive cancers. Their platform centers on the genetic modification of Regulatory T (Treg) cells by knocking out the gene for Steroid Receptor Coactivator 3 (SRC-3). SRC-3 is overexpressed in many human cancers and plays a crucial role in the immunosuppressive function of Treg cells. By eliminating SRC-3, CoRegen aims to enhance the anti-tumor immune response. The company is advancing its SRC3-KO Treg cell program towards clinical trials for various solid tumors.

# Distinguishing from "Coreg" and "Cortigent"

It is also important to distinguish "**Corrigen**" from similarly named entities. "Coreg" is the brand name for Carvedilol, a well-established beta-blocker used to treat heart failure and hypertension. Its mechanism involves blocking beta-adrenergic receptors. "Cortigent" is a company developing the Orion® Visual Cortical Prosthesis System, an implantable device aimed at restoring a form of vision to the blind.

## Conclusion

The name "Corrigen" is associated with multiple, distinct entities, each with a unique biological or functional context. Without a more specific identifier, a detailed comparison of its biological activity and specificity is not feasible. The available information highlights the importance of precise terminology in scientific and medical discourse to avoid confusion between a pharmacogenomics service, a toxic compound, a cell therapy platform, and other similarly named but functionally different products. For researchers, scientists, and drug development professionals, clarifying which "Corrigen" is of interest is the critical first step in any assessment of its biological activity and potential therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The Corigen Medication Safety Program: Personalized Medicine for Safe, Effective Drug Prescriptions | New Hampshire Municipal Association [nhmunicipal.org]
- 2. Corrigen | C32H48O9 | CID 261943 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling "Corrigen": A Multifaceted Identity in the Biomedical Sphere]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204904#assessing-the-specificity-of-corrigen-s-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com